Diethyl 2-(dimethylamino)malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 2-(dimethylamino)malonate is a chemical compound with the molecular formula C9H17NO4. It is used primarily for research and development purposes in various scientific fields. This compound is known for its versatility in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

Diethyl 2-(dimethylamino)malonate can be synthesized through the alkylation of diethyl malonate with dimethylamine. The reaction typically involves the use of a base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with dimethylamine to produce this compound .

Industrial Production Methods

Industrial production of diethyl malonate, a precursor to this compound, involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by treatment with ethanol in the presence of an acid catalyst . This method is efficient and suitable for large-scale production.

化学反応の分析

Types of Reactions

Diethyl 2-(dimethylamino)malonate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

Alkylation Reactions: The enolate form of this compound can react with alkyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Bases: Sodium ethoxide is commonly used to generate the enolate ion from diethyl malonate.

Alkyl Halides: These are used in alkylation reactions to introduce new alkyl groups into the molecule.

Major Products

The major products formed from these reactions include various substituted malonates, which can be further transformed into other valuable compounds through additional chemical reactions .

科学的研究の応用

Organic Synthesis

Building Block in Organic Chemistry

Diethyl 2-(dimethylamino)malonate serves as a crucial building block in organic synthesis, primarily for the formation of carbon-carbon bonds. It is frequently employed in the malonic ester synthesis , where it acts as a precursor to various substituted acetic acids through alkylation reactions. The compound can undergo nucleophilic substitution due to the presence of the dimethylamino group, facilitating the introduction of new alkyl groups into organic frameworks .

Reactions and Mechanisms

The compound participates in several types of chemical reactions:

- Substitution Reactions : The dimethylamino group allows for nucleophilic attacks on electrophiles.

- Alkylation Reactions : The enolate form generated from this compound can react with alkyl halides to yield new carbon-carbon bonds.

The major products from these reactions include various substituted malonates, which can be further transformed into other valuable compounds .

Pharmaceutical Applications

Synthesis of Bioactive Molecules

this compound is utilized in the synthesis of biologically active compounds, including pharmaceuticals. It has been reported to serve as an intermediate in the production of several drugs, showcasing its importance in medicinal chemistry. For instance, derivatives of diethyl malonate have been linked to the synthesis of compounds such as vigabatrin and phenylbutazone, which are used in treating neurological disorders and inflammation, respectively .

Case Study: Drug Development

In one notable study, researchers explored the structure-activity relationship (SAR) of microtubule-stabilizing agents derived from diethyl malonate derivatives. These compounds demonstrated potential therapeutic benefits in neurodegenerative diseases by stabilizing microtubules and reducing tau pathology in transgenic mouse models .

Industrial Applications

Manufacturing and Coatings

Beyond its use in pharmaceuticals, this compound finds application in industrial settings. It is involved in the production of coatings, adhesives, and other industrial products due to its reactivity and ability to form stable compounds .

作用機序

The mechanism of action of diethyl 2-(dimethylamino)malonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution and alkylation reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

類似化合物との比較

Similar Compounds

Diethyl malonate: A precursor to diethyl 2-(dimethylamino)malonate, used in similar synthetic applications.

Dimethyl malonate: Another malonate ester with similar reactivity but different physical properties.

Diethyl ethylmalonate: A related compound with an additional ethyl group, used in similar synthetic processes.

Uniqueness

This compound is unique due to the presence of the dimethylamino group, which enhances its reactivity in nucleophilic substitution and alkylation reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

生物活性

Diethyl 2-(dimethylamino)malonate (EDMAM) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

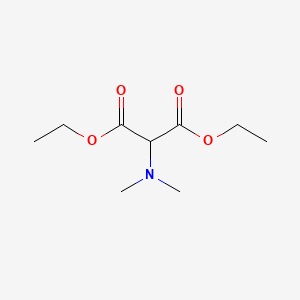

Chemical Structure and Properties

EDMAM is an ester derivative of malonic acid with a dimethylamino group. Its chemical structure can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Research indicates that EDMAM exhibits anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is crucial in mediating inflammatory responses through the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). The inhibition of TLR4 signaling leads to a decrease in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Inhibition Studies

A study demonstrated that EDMAM effectively suppressed lipopolysaccharide (LPS)-induced production of TNF-α and IL-1β in macrophages, with IC50 values of 1.54 μM and 0.42 μM respectively . This suggests that EDMAM could serve as a potential therapeutic agent in treating inflammatory diseases.

Biological Activity Overview

The biological activities of EDMAM can be summarized in the following table:

| Activity | Effect | IC50 Value |

|---|---|---|

| Inhibition of TNF-α | Decreased production | 1.54 μM |

| Inhibition of IL-1β | Decreased production | 0.42 μM |

| NF-κB Activation | Inhibition | Not specified |

Case Studies and Research Findings

- Anti-inflammatory Effects : A study focused on the anti-inflammatory effects of EDMAM revealed its potential in reducing inflammation markers in animal models. The results indicated a significant reduction in edema and inflammatory cell infiltration when treated with EDMAM compared to control groups .

- Cytotoxicity Assessments : In vitro studies assessed the cytotoxic effects of EDMAM on various cancer cell lines. The compound showed selective cytotoxicity against certain cancer types while exhibiting low toxicity towards normal cells, indicating its potential as a chemotherapeutic agent .

- Neuroprotective Properties : Recent investigations into the neuroprotective effects of EDMAM suggest its role in mitigating oxidative stress-induced neuronal damage. The compound was found to enhance cellular antioxidant defenses, providing a protective effect against neurodegenerative conditions .

特性

IUPAC Name |

diethyl 2-(dimethylamino)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-13-8(11)7(10(3)4)9(12)14-6-2/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWIKMBIQCYBKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384317 |

Source

|

| Record name | Diethyl (dimethylamino)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89222-12-8 |

Source

|

| Record name | Diethyl (dimethylamino)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。